

# SGI-7079: A Technical Guide to a Novel Axl Kinase Inhibitor

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## Compound of Interest

Compound Name: SGI-7079

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## Abstract

**SGI-7079** is a potent and selective, orally active small-molecule inhibitor of the Axl receptor tyrosine kinase.[1] A member of the TAM (Tyro3, Axl, Mer) family of kinases, Axl is a critical mediator of multiple pro-oncogenic processes, including cell survival, proliferation, migration, invasion, and therapeutic resistance.[2][3][4] Overexpression of Axl is associated with poor prognosis in numerous malignancies, making it a compelling target for cancer therapy.[3][5] This technical guide provides a comprehensive overview of **SGI-7079**, including its mechanism of action, preclinical data, and detailed experimental protocols.

## Introduction to Axl Kinase and Its Role in Cancer

The Axl receptor tyrosine kinase is activated by its ligand, Growth Arrest-Specific 6 (Gas6).[6] [7] Upon Gas6 binding, Axl dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades.[2][6] These pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, are fundamental to tumor progression and metastasis.[1][6][8] Notably, Axl overexpression has been identified as a key mechanism of resistance to conventional and targeted cancer therapies, such as EGFR inhibitors.[6][9][10] Therefore, inhibiting Axl signaling presents a promising strategy to overcome drug resistance and improve patient outcomes.

## SGI-7079: Mechanism of Action and Kinase Selectivity

**SGI-7079** is an ATP-competitive inhibitor of Axl kinase.<sup>[1]</sup> It exerts its therapeutic effects by blocking the autophosphorylation of Axl and subsequent activation of downstream signaling pathways.<sup>[1][2]</sup> This inhibition leads to a reduction in tumor cell proliferation, migration, and invasion.<sup>[1][10]</sup>

### Kinase Inhibition Profile

**SGI-7079** demonstrates potent inhibition of Axl and other TAM family members, Mer and Tyro3. It also exhibits activity against a panel of other kinases.<sup>[9][11]</sup>

Target Kinase	Metric	Value	Reference
Axl	IC50	58 nM	[9]
Axl	Ki	5.7 nM	[9][11]
Mer	-	Similar to Axl	[9][11]
Tyro3	-	Similar to Axl	[9][11]
Syk	-	Potent, low nM inhibition	[9]
Flt1	-	Potent, low nM inhibition	[9]
Flt3	-	Potent, low nM inhibition	[9]
Jak2	-	Potent, low nM inhibition	[9]
TrkA	-	Potent, low nM inhibition	[9]
TrkB	-	Potent, low nM inhibition	[9]
PDGFR $\beta$	-	Potent, low nM inhibition	[9]
Ret	-	Potent, low nM inhibition	[9]

## Preclinical Efficacy of SGI-7079

The anti-tumor activity of **SGI-7079** has been demonstrated in a variety of preclinical models, both in vitro and in vivo.

## In Vitro Activity

**SGI-7079** has shown significant anti-proliferative effects in various cancer cell lines.

Cell Line	Cancer Type	Metric	Value	Incubation Time	Reference
SUM149	Inflammatory Breast Cancer	IC50	0.43 $\mu$ M	72 h	[1][12]
KPL-4	Breast Cancer	IC50	0.16 $\mu$ M	72 h	[1]
HEK293T (hAxl)	-	EC50	100 nM	-	[9]

Furthermore, **SGI-7079** has been shown to:

- Inhibit Gas6-induced Axl phosphorylation (Tyr702) at a concentration of 1  $\mu$ M for 5 hours.[1]
- Reduce migration and invasion of SUM149 cells at concentrations of 0.25  $\mu$ M and 0.5  $\mu$ M over 18 hours.[1]
- Induce cell cycle arrest at the G1/S phase in KPL-4 cells at concentrations of 0.25  $\mu$ M and 0.5  $\mu$ M over 48 hours.[1]

## In Vivo Activity

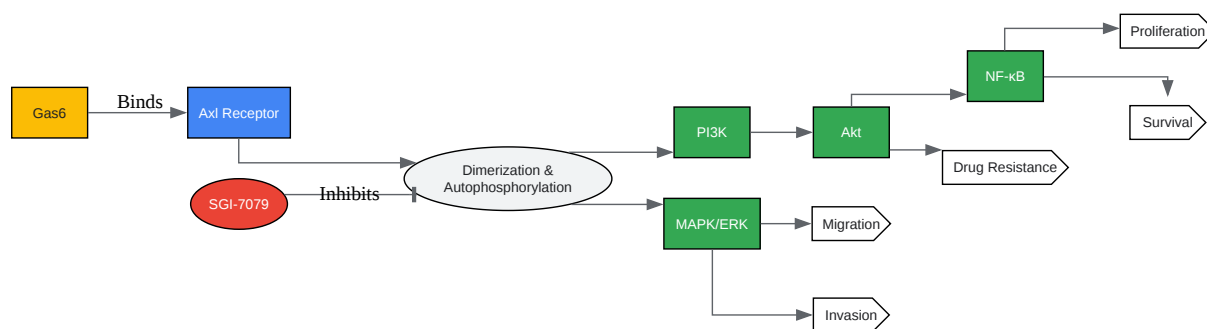
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of **SGI-7079**.

Animal Model	Cancer Model	Dosage	Administration	Results	Reference
Mouse	Mesenchymal NSCLC (A549)	10, 25, 50 mg/kg	p.o.	Dose-dependent tumor growth inhibition (67% at max dose)	<a href="#">[9]</a> <a href="#">[11]</a>
Mouse	SUM149 Inflammatory Breast Cancer	50 mg/kg	p.o. (5 days/week for 2 weeks)	Significant tumor growth inhibition and prolonged survival	<a href="#">[1]</a>
Mouse	ID8 Ovarian Cancer	50 mg/kg	p.o. (5 days/week for 2 weeks)	In combination with anti-PD-1, induced tumor eradication and long-term survival in one-third of mice	<a href="#">[1]</a>

## Signaling Pathways and Experimental Workflows

### Axl Signaling Pathway

The following diagram illustrates the canonical Axl signaling pathway and the point of inhibition by **SGI-7079**.

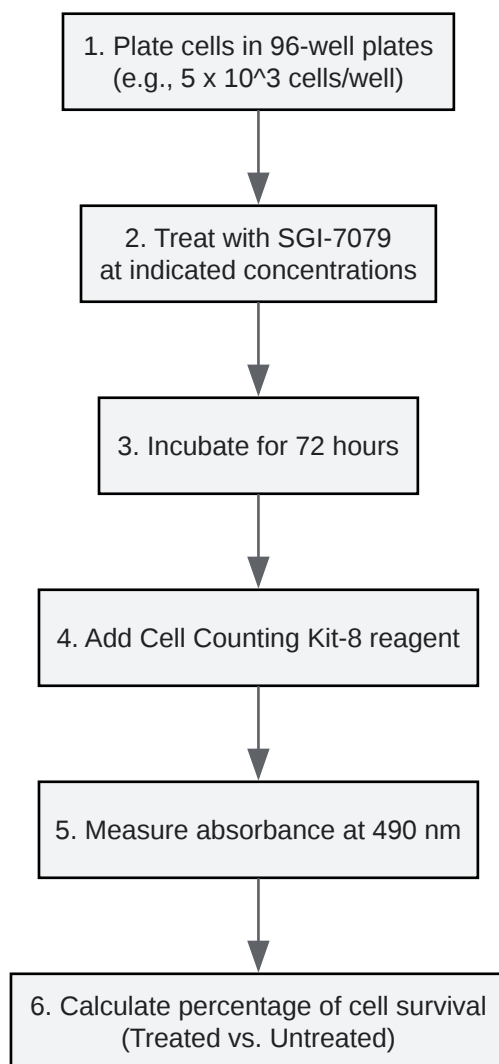


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Caption: Axl signaling pathway and **SGI-7079** inhibition.

## Experimental Workflow: In Vitro Cell Proliferation Assay

This diagram outlines a typical workflow for assessing the anti-proliferative effects of **SGI-7079**.



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Caption: Workflow for a cell proliferation assay.

## Detailed Experimental Protocols

### In Vitro Axl Phosphorylation Inhibition Assay

This protocol is adapted from studies demonstrating **SGI-7079**'s effect on Axl activation.<sup>[9][11]</sup>

- Cell Culture and Transfection:
  - Culture HEK-293 cells in standard media supplemented with 10% FBS.

- Transiently transfect cells with a plasmid containing the human Axl gene using electroporation.
- Incubate for 24 hours post-transfection.
- **SGI-7079 Treatment:**
  - Treat the transfected cells with varying concentrations of **SGI-7079** (e.g., 0.03, 0.1, 0.3, 1, 3  $\mu$ M) for 10 minutes.
- **Axl Stimulation:**
  - Five minutes prior to cell lysis, stimulate the cells with Gas6-containing conditioned media.
- **Cell Lysis and Analysis:**
  - Lyse the cells and perform immunoprecipitation for the Axl receptor.
  - Analyze the phosphorylation status of Axl (e.g., at Tyr702) via Western blotting using a phospho-specific antibody.

## In Vitro Cell Proliferation Assay

This protocol is based on the methodology used to determine the IC50 values of **SGI-7079**.[\[10\]](#)

- **Cell Plating:**
  - Plate cancer cells (e.g., SUM149, KPL-4) in 96-well plates at a density of  $5 \times 10^3$  cells per well.
- **Treatment:**
  - Treat the cells with a range of **SGI-7079** concentrations. Include a vehicle control (e.g., DMSO).
- **Incubation:**
  - Incubate the plates for 72 hours under standard cell culture conditions.

- Viability Assessment:
  - Add a cell viability reagent, such as Cell Counting Kit-8, to each well according to the manufacturer's instructions.
  - Incubate for the recommended time to allow for color development.
- Data Acquisition and Analysis:
  - Measure the absorbance at 490 nm using a microplate reader.
  - Calculate the percentage of cell survival relative to the vehicle-treated control cells.
  - Determine the IC<sub>50</sub> value by plotting the percentage of survival against the log of the **SGI-7079** concentration and fitting the data to a dose-response curve.

## In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of **SGI-7079**.[\[10\]](#)  
[\[13\]](#)

- Animal Model:
  - Use immunodeficient mice (e.g., BALB/c nude mice).
- Tumor Cell Implantation:
  - Subcutaneously inoculate the mice with a suspension of cancer cells (e.g.,  $5 \times 10^5$  4T1 cells in 100  $\mu$ l of PBS).
- Treatment Initiation:
  - Allow the tumors to establish for a specified period (e.g., 7-10 days).
  - Randomize the animals into treatment and control groups.
- Drug Formulation and Administration:

- Formulate **SGI-7079** in a suitable vehicle (e.g., 0.5% hydroxypropylmethylcellulose plus 0.1% Tween 80).
- Administer **SGI-7079** orally at the desired doses (e.g., 50 mg/kg) on a specified schedule (e.g., 5 days a week for 2 weeks).
- Tumor Growth Monitoring and Endpoint:
  - Measure tumor volume regularly using calipers.
  - Monitor the overall health and survival of the animals.
  - The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
- Data Analysis:
  - Compare the tumor growth rates and survival times between the **SGI-7079**-treated and control groups.

## Clinical Development and Future Directions

Preclinical data strongly support the development of **SGI-7079** as a therapeutic agent for cancers with Axl overexpression or as a combination therapy to overcome resistance to other targeted agents.[6][10] While information on the current clinical trial status of **SGI-7079** specifically is limited in the provided search results, the broader class of Axl inhibitors is undergoing extensive clinical evaluation in various solid and hematological malignancies, often in combination with immunotherapy or other targeted therapies.[3][5] The promising preclinical profile of **SGI-7079** suggests its potential for further clinical investigation.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)